molecular formula C13H18ClF2NO2 B2650609 Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride CAS No. 2309433-19-8

Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride

Cat. No. B2650609
CAS RN: 2309433-19-8
M. Wt: 293.74
InChI Key: OFCSMUYTUULTJM-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride, also known as TASP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the amino acid proline and has a unique structure that makes it an attractive target for research in various fields.

Mechanism of Action

The mechanism of action of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has also been shown to inhibit the activity of various kinases and transcription factors that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been shown to have a wide range of biochemical and physiological effects in the body. In vitro studies have shown that Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride for lab experiments is its unique structure, which makes it an attractive target for research in various fields. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been extensively studied for its potential applications in drug discovery and has been shown to have a wide range of biological activities. However, one of the limitations of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for research on Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride. One area of research is in the development of new drugs for the treatment of various diseases. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it an attractive target for drug discovery. Another area of research is in the development of new synthetic methods for the production of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride, which could make it more accessible for research and drug development. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride and its potential applications in various fields of research.

Synthesis Methods

Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the protection of the carboxylic acid group of proline using tert-butyl chloroformate. This is followed by the addition of the difluorophenyl group to the amino group of the protected proline using a palladium catalyst. The final step involves the removal of the protecting group using hydrochloric acid to yield Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride hydrochloride.

Scientific Research Applications

Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

properties

IUPAC Name

tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2.ClH/c1-13(2,3)18-11(17)7-10(16)12-8(14)5-4-6-9(12)15;/h4-6,10H,7,16H2,1-3H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSMUYTUULTJM-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=C(C=CC=C1F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=C(C=CC=C1F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138991115

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